2,3-Dichloro-4-fluorobenzoic acid
Overview
Description
2,3-Dichloro-4-fluorobenzoic acid is a chemical compound with the molecular formula C7H3Cl2FO2 . It is used in various applications in the pharmaceutical industry .
Synthesis Analysis
The synthesis of similar compounds involves a sequence of reactions including nitration, selective reduction, diazotisation, and chlorination . The starting material could be a commercially available compound like 4-chloro-3,5-difluorobenzonitrile .Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-4-fluorobenzoic acid consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a carboxylic acid group .Scientific Research Applications
Synthesis of Bioactive Molecules
2,3-Dichloro-4-fluorobenzoic acid plays a pivotal role in the synthesis of new biologically active molecules. It is employed as a precursor for synthesizing various compounds, including thiadiazolotriazinones, which have shown potential as antibacterial agents. These compounds are synthesized by condensing with other chemical entities, demonstrating the versatility of 2,3-dichloro-4-fluorobenzoic acid in medicinal chemistry research (Holla, Bhat, & Shetty, 2003).
Continuous-Flow Processes
2,3-Dichloro-4-fluorobenzoic acid has been effectively utilized in continuous-flow processes for the production of important intermediates, such as ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate. This showcases the chemical's role in improving the efficiency and safety of chemical synthesis processes through rapid and strong activation of carboxylic acids (Guo, Yu, & Su, 2020).
Optimization of Synthesis Conditions
Research also highlights the optimization of conditions for synthesizing 2,3-dichloro-4-fluorobenzoic acid itself. The use of continuous-flow processes has been reported to achieve up to 100% yield, illustrating advancements in the efficient and environmentally friendly production of this chemical (Guo, Yu, & Yu, 2018).
Insecticidal Activities
The compound's derivatives have been explored for their insecticidal activities. Novel oxadiazoles containing 2,3-dichloro-4-fluorophenyl groups were synthesized and evaluated for their effectiveness against certain pests, indicating the potential use of 2,3-dichloro-4-fluorobenzoic acid in developing new pesticides (Shi et al., 2000).
Antimicrobial Studies
Additionally, compounds synthesized from 2,3-dichloro-4-fluorobenzoic acid have been assessed for their antimicrobial properties. Specific 1,3,4-oxadiazoles demonstrated significant antimicrobial activity, underscoring the chemical's role in the development of new antimicrobial agents (Karthikeyan et al., 2008).
Herbicidal Activity
Research into 3-chloro-4-fluorobenzoylthiourea, synthesized from 2,3-dichloro-4-fluorobenzoic acid, has shown good herbicidal activity, highlighting another application of this compound in agricultural chemistry (Chang-chun, 2006).
Future Directions
properties
IUPAC Name |
2,3-dichloro-4-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFXMYOQAANDKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438205 | |
Record name | 2,3-Dichloro-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4-fluorobenzoic acid | |
CAS RN |
154257-76-8 | |
Record name | 2,3-Dichloro-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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